
9-alpha-L-Talopyranosyl adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-alpha-L-Talopyranosyl adenine: is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. It consists of an adenine base attached to a talopyranosyl sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-alpha-L-Talopyranosyl adenine involves multiple steps, starting with the preparation of the talopyranosyl sugar and its subsequent coupling with adenine. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar are protected using suitable protecting groups to prevent unwanted reactions.
Glycosylation: The protected sugar is then glycosylated with adenine under acidic or basic conditions to form the nucleoside.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 9-alpha-L-Talopyranosyl adenine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups present in the sugar or adenine moiety.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the adenine base.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, 9-alpha-L-Talopyranosyl adenine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In molecular biology, this compound can be used as a probe to study nucleic acid interactions and enzyme activities. It can also serve as a substrate for various biochemical assays .
Medicine: Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of nucleoside analogs for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of 9-alpha-L-Talopyranosyl adenine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. By inhibiting these enzymes, it can disrupt the replication of viral genomes or the proliferation of cancer cells .
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
9-beta-D-Ribofuranosyl adenine: Another nucleoside analog with a different sugar moiety.
9-(2-Hydroxypropyl) adenine: A synthetic nucleoside analog with potential antiviral properties
Uniqueness: 9-alpha-L-Talopyranosyl adenine is unique due to its specific sugar moiety, which can confer distinct biochemical properties. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents .
Properties
CAS No. |
28361-10-6 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI Key |
PAECLWKKOWTEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


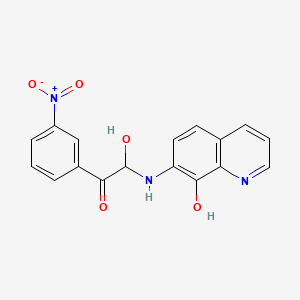
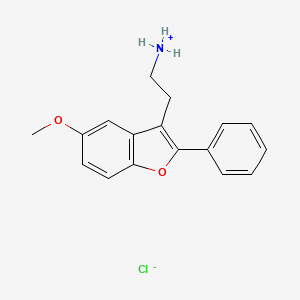
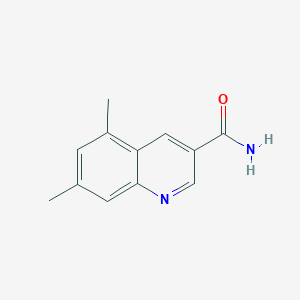
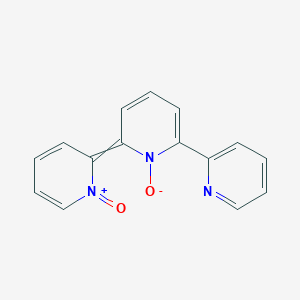
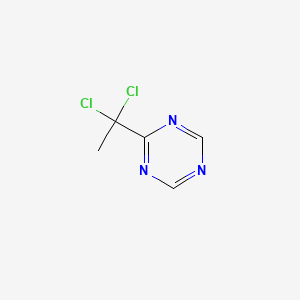
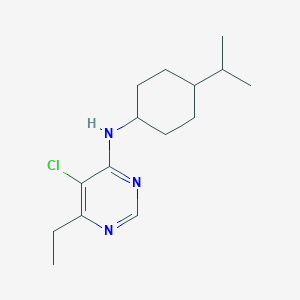
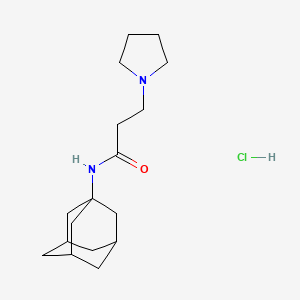
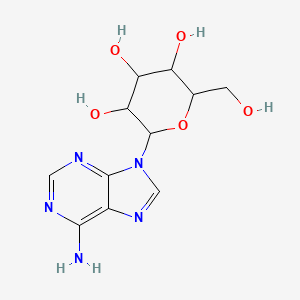
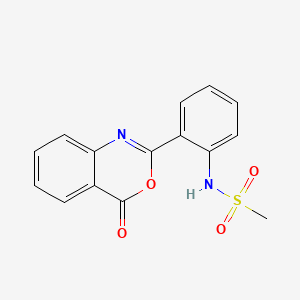


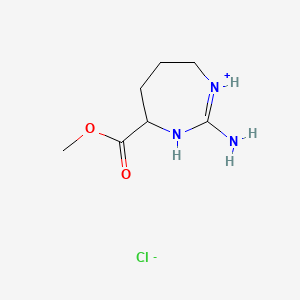
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)

